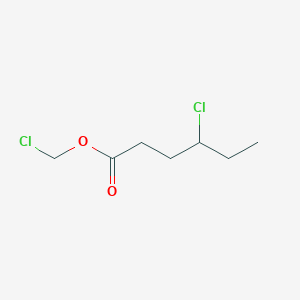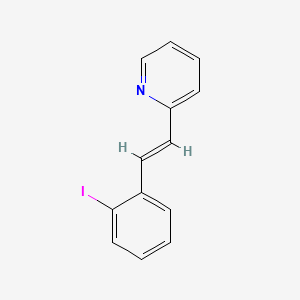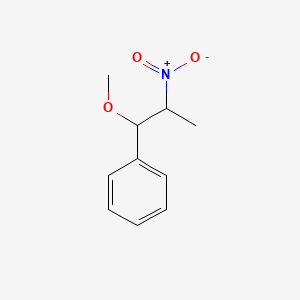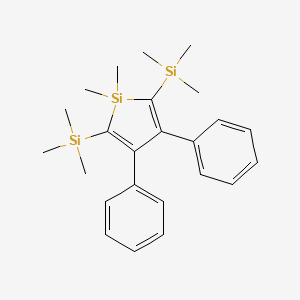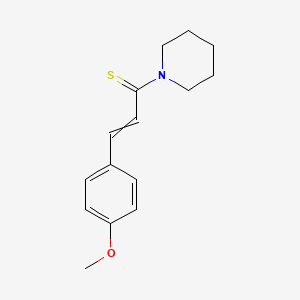
3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione is an organic compound that belongs to the class of thioethers. These compounds are characterized by the presence of a sulfur atom bonded to an alkyl or aryl group. The compound’s structure includes a methoxyphenyl group, a piperidine ring, and a thione group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be synthesized through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the intermediate is replaced by the piperidine moiety.
Formation of the Thione Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The piperidine ring and methoxyphenyl group can contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-one: Similar structure but with a ketone group instead of a thione.
3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-amine: Similar structure but with an amine group instead of a thione.
Uniqueness
The presence of the thione group in 3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione imparts unique chemical reactivity and biological activity compared to its analogs with ketone or amine groups. This makes it a valuable compound for specific applications where thione functionality is desired.
Propriétés
Numéro CAS |
77129-80-7 |
|---|---|
Formule moléculaire |
C15H19NOS |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-piperidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C15H19NOS/c1-17-14-8-5-13(6-9-14)7-10-15(18)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3 |
Clé InChI |
PQPLROBEHNITPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=S)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

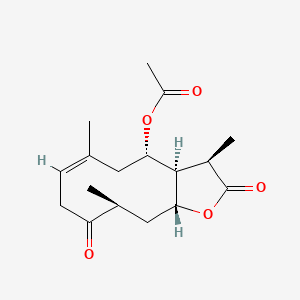
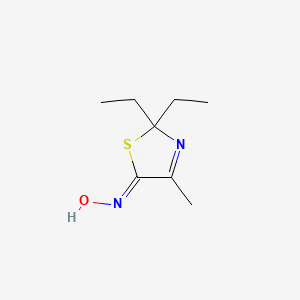
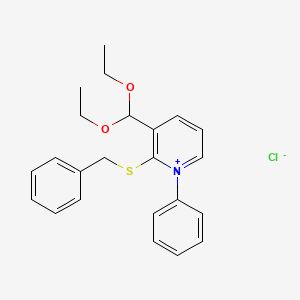

![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

